molecular formula C18H27N3O2S B12875335 N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide CAS No. 192712-47-3

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide

Cat. No.: B12875335
CAS No.: 192712-47-3
M. Wt: 349.5 g/mol
InChI Key: GYMKHQKAWVWANT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-(hexylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly. This inhibition leads to the disruption of bacterial DNA replication and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide
  • N-(2-(Hexylamino)ethyl)isoquinoline-5-sulfonamide
  • N-(2-(Hexylamino)butyl)isoquinoline-5-sulfonamide

Uniqueness

This compound is unique due to its specific structural features, such as the hexylamino group and the isoquinoline-5-sulfonamide moiety.

Properties

CAS No.

192712-47-3

Molecular Formula

C18H27N3O2S

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-(hexylamino)propyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C18H27N3O2S/c1-3-4-5-6-11-20-15(2)13-21-24(22,23)18-9-7-8-16-14-19-12-10-17(16)18/h7-10,12,14-15,20-21H,3-6,11,13H2,1-2H3

InChI Key

GYMKHQKAWVWANT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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